2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile
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Overview
Description
2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile is a complex organic compound that features a pyrrolo[1,2-a]pyrazine moiety attached to a benzonitrile group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile typically involves multiple steps. One common method includes the following steps:
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Chemical Reactions Analysis
2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent.
Biological Studies: It is used in studies related to enzyme inhibition, particularly kinase inhibition, which is crucial for developing targeted cancer therapies.
Industrial Applications: The compound’s unique structure makes it a valuable scaffold for designing new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile involves its interaction with various molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxalines: These compounds also feature a fused pyrrole and pyrazine ring system but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic structure and are known for their kinase inhibitory activities, making them potential candidates for cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
918340-69-9 |
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Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-hydroxy-4-(pyrrolo[1,2-a]pyrazin-1-ylamino)benzonitrile |
InChI |
InChI=1S/C14H10N4O/c15-9-10-3-4-11(8-13(10)19)17-14-12-2-1-6-18(12)7-5-16-14/h1-8,19H,(H,16,17) |
InChI Key |
JJUPCTJPMQMTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C(C2=C1)NC3=CC(=C(C=C3)C#N)O |
Origin of Product |
United States |
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